1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline
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Overview
Description
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline is a compound that combines the amino acid L-leucine with 4-hydroxy-L-proline, protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline typically involves the following steps:
Protection of L-leucine: L-leucine is first protected with a Boc group to form Boc-L-leucine. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling with 4-hydroxy-L-proline: The Boc-L-leucine is then coupled with 4-hydroxy-L-proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using industrial reactors to protect L-leucine with Boc groups.
Efficient coupling: Employing high-efficiency coupling reagents and catalysts to ensure high yield and purity of the final product.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The hydroxyl group on the proline moiety can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Deprotected amino acid: Removal of the Boc group yields L-leucyl-(4R)-4-hydroxy-L-proline.
Oxidized derivatives: Oxidation of the hydroxyl group forms ketones or aldehydes.
Substituted derivatives: Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline can be compared with other similar compounds, such as:
1-(Boc-L-leucyl)-L-proline: Lacks the hydroxyl group, leading to different reactivity and applications.
1-(Boc-L-leucyl)-L-valine: Contains valine instead of proline, resulting in different structural and functional properties.
1-(Boc-L-leucyl)-L-isoleucine: Contains isoleucine, which affects its chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C16H28N2O6 |
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Molecular Weight |
344.40 g/mol |
IUPAC Name |
4-hydroxy-1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O6/c1-9(2)6-11(17-15(23)24-16(3,4)5)13(20)18-8-10(19)7-12(18)14(21)22/h9-12,19H,6-8H2,1-5H3,(H,17,23)(H,21,22) |
InChI Key |
YHUBPYDZOGOYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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